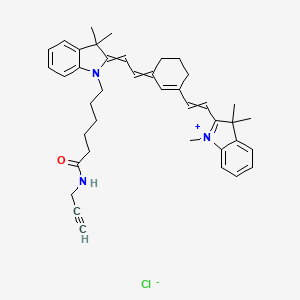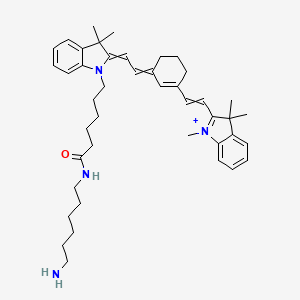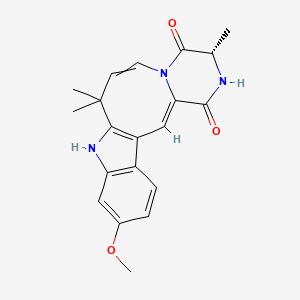![molecular formula C41H44N2O20 B606948 [3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate CAS No. 290304-24-4](/img/structure/B606948.png)
[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate
Vue d'ensemble
Description
Daun02 is a Cell viability inhibitor and DNA synthisis inhibitor with IC50 values of 1.5 μM, 3.5 μM and 0.5 μM, respectively. Daun02 is also a anthracycline prodrug. Daun02 is a good substrate for beta-gal. Daun02 may be useful as a prodrug-activating enzyme in suicide gene therapy and has the potential to increase the selective toxicity of conventional antitumor agents.
Applications De Recherche Scientifique
Manipulation of Neuronal Ensembles
Daun02 has been used to manipulate neuronal ensembles and pathways . This method is key to understanding the cellular and network mechanisms responsible for learned behaviors . By identifying and subsequently manipulating specific neurons previously activated in a behavioral episode, researchers can gain insights into how these neurons contribute to the behavior .
Disruption of Neuronal Activity
The Daun02-daunorubicin method disrupts neuronal activity . Despite its use across various experimental systems, the exact mechanism by which Daun02-daunorubicin disrupts neuronal activity is not clear . However, it’s known that this disruption can help researchers examine cellular and circuit mechanisms of behavior .
Anti-Cancer Treatment
Daun02 is based on the anthracycline family of compounds, which includes daunorubicin, doxorubicin, and adriamycin . These compounds have long been used in anti-cancer treatment, especially for tumors in the breast, bile ducts, esophagus, liver, and leukemia .
Neurological Side-Effects of Cancer Treatment
Daunorubicin, the active form of Daun02, can have devastating consequences for nervous system function, resulting in axonal and cerebral atrophy . The impact of these compounds on neuronal function is of clinical interest due to potential deleterious neurological side-effects of cancer treatment .
Targeting Specific Cells
The Daun02-daunorubicin method was developed to target anti-tumor anthracycline therapy to specific cells . This method utilizes the ability of β-galactosidase to catalyze the conversion of the inactive prodrug Daun02 to active daunorubicin, allowing targeting of just those cells that produce β-galactosidase .
Incubation of Drug Craving
Daun02 has been used in studies of incubation of drug craving . In these studies, Daun02 is injected into discrete brain areas, and β-galactosidase converts Daun02 into daunorubicin only in the activated neurons, which inactivates and induces apoptosis in these neurons .
Study of Neuronal Ensembles in Drug Addiction
Daun02 has been used in studies of the role of neuronal ensembles in drug addiction . In these studies, Daun02 is used to selectively inactivate neurons that are activated during drug-seeking behavior, providing insights into the role of these neurons in drug addiction .
Study of Cellular and Circuit Mechanisms of Behavior
The Daun02-daunorubicin method is used to disrupt neuronal activity, which allows researchers to examine cellular and circuit mechanisms of behavior . This method provides a powerful tool for understanding how specific neurons contribute to learned behaviors .
Mécanisme D'action
Target of Action
Daun02 is a prodrug that targets cells expressing β-galactosidase . This enzyme is responsible for catalyzing the conversion of Daun02 into its active form, daunorubicin .
Mode of Action
The mode of action of Daun02 involves the conversion of the prodrug into daunorubicin by β-galactosidase . Daunorubicin then interacts with its targets, causing changes such as apoptotic cell death and blockade of voltage-dependent calcium channels .
Biochemical Pathways
Daun02 affects several biochemical pathways. As a derivative of the anthracycline family of compounds, it has a wide range of cellular effects, from inhibition of DNA synthesis to the generation of free radicals . .
Pharmacokinetics
The pharmacokinetics of Daun02 are influenced by its conversion into daunorubicin by β-galactosidase . .
Result of Action
The primary result of Daun02’s action is the induction of apoptotic cell death . This occurs after Daun02 is converted into daunorubicin, which then interacts with its targets to cause cell death . Additionally, daunorubicin can cause a blockade of voltage-dependent calcium channels .
Action Environment
The action of Daun02 can be influenced by various environmental factors. For instance, the presence of β-galactosidase is necessary for the conversion of Daun02 into its active form, daunorubicin . Furthermore, the water solubility of Daun02 may limit its effectiveness in certain environments .
Propriétés
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXMGNMIWJAEW-LCTCPDETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)






![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

